molecular formula C19H18N2OS B5817892 N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea

N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea

Cat. No. B5817892
M. Wt: 322.4 g/mol
InChI Key: PTRKPHRULDJZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, also known as MNAT, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MNAT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity by binding to the enzyme's catalytic domain. This binding results in a conformational change that prevents PKC from phosphorylating its substrate. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and anti-inflammatory activity. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have antioxidant activity, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has several advantages for lab experiments, including its high purity and stability. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea is also relatively easy to synthesize, making it readily available for research. However, N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea, including the development of more potent and selective inhibitors of PKC, the investigation of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as an anti-cancer agent in vivo, and the exploration of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to understand the full range of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea's biochemical and physiological effects and to determine its safety and toxicity in vivo.

Synthesis Methods

N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been synthesized through various methods, including the reaction of 4-methoxy-2-methylaniline with 1-naphthylisothiocyanate in the presence of a base. Another method involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with 1-naphthylamine in the presence of a base. These methods have been optimized to obtain high yields of N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea with purity suitable for scientific research.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been studied for its potential use in various scientific applications, including as an inhibitor of protein kinase C (PKC) and as an anti-cancer agent. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has been shown to inhibit PKC activity in vitro, which could have implications for the treatment of diseases such as cancer and diabetes. N-(4-methoxy-2-methylphenyl)-N'-1-naphthylthiourea has also been shown to have anti-cancer activity in vitro and in vivo, making it a promising candidate for further research in this area.

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-12-15(22-2)10-11-17(13)20-19(23)21-18-9-5-7-14-6-3-4-8-16(14)18/h3-12H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRKPHRULDJZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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